
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepane” is a rare and unique chemical compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of 2-chloro-5-nitrobenzoic acid as a precursor . The production process of 2-chloro-5-nitrobenzoic acid involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C13H15ClN2O3 . The molecular weight of the compound is 282.729 .
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane has a wide range of uses in the scientific and medical fields. One of its most common uses is as a reagent in organic synthesis. It can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and dyes. It can also be used as a catalyst in the synthesis of a variety of organic compounds, including peptides, steroids, and alkaloids. In addition, it can be used to synthesize a variety of drugs, including antifungal agents, anti-inflammatory agents, and anti-cancer agents.
Mecanismo De Acción
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane acts as a prodrug, meaning that it is converted into an active form by enzymes in the body. The active form of the compound is thought to be 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoic acid, which is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). By blocking this enzyme, the compound is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane has several biochemical and physiological effects. It is thought to reduce inflammation and pain by blocking the enzyme cyclooxygenase-2 (COX-2). In addition, it has been shown to reduce the risk of certain cancers, such as colorectal cancer, by blocking the enzyme dihydrofolate reductase (DHFR). It has also been shown to reduce the risk of cardiovascular disease by blocking the enzyme angiotensin-converting enzyme (ACE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a convenient reagent for organic synthesis. In addition, it is relatively stable, making it suitable for use in long-term experiments. One of the main limitations is that it is insoluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane. One potential direction is to explore its potential as an anti-inflammatory agent. It has already been shown to reduce inflammation and pain, and further research could help to identify more effective and safer uses of the compound. Another potential direction is to explore its potential as an anticancer agent. It has already been shown to reduce the risk of certain cancers, and further research could help to identify more effective and safer uses of the compound. Finally, its potential as a cardiovascular drug could be explored. It has already been shown to reduce the risk of cardiovascular disease, and further research could help to identify more effective and safer uses of the compound.
Métodos De Síntesis
1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoyl-1,4-diazepane can be synthesized by a variety of methods. One method is the reaction of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzoic acid and 1,4-diazabicyclo[2.2.2]octane in the presence of a strong acid such as sulfuric acid. This reaction produces the desired compound as well as by-products such as water and carbon dioxide. Another method is the reaction of 1-(2-Chloro-5-nitrobenzoyl)-1,4-diazepaneitrobenzaldehyde and 1,4-diazabicyclo[2.2.2]octane in the presence of a strong acid such as sulfuric acid. This reaction produces the desired compound as well as by-products such as water and carbon dioxide.
Safety and Hazards
Propiedades
IUPAC Name |
(2-chloro-5-nitrophenyl)-(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-11-3-2-9(16(18)19)8-10(11)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHBKJMNWNIZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)
![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

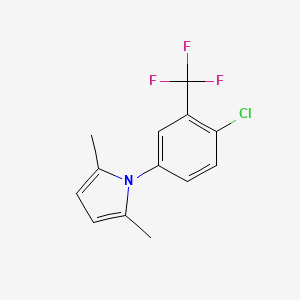
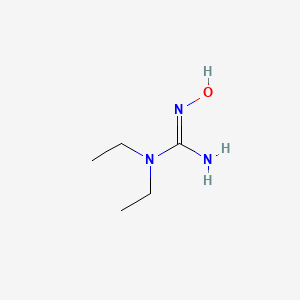
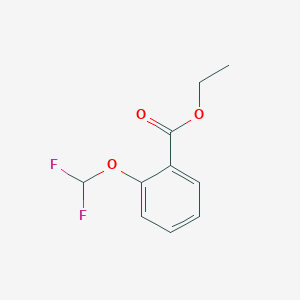
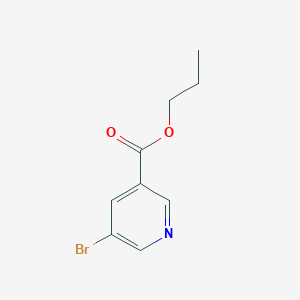
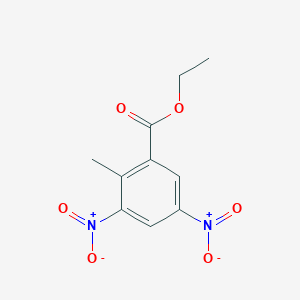
![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)